molecular formula C12H13F2N B13199512 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

Cat. No.: B13199512
M. Wt: 209.23 g/mol
InChI Key: YKJSDHUXOGENKM-UHFFFAOYSA-N
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Description

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane (CAS 1955515-73-7) is a bicyclic organic compound of significant interest in medicinal chemistry and drug discovery. This compound features a rigid azabicyclo[4.1.0]heptane scaffold—a structure known for its three-dimensionality and potential to improve drug-like properties by adding stereochemical definition and conformational restraint to molecules . The core structure is strategically modified with a phenyl substituent and two fluorine atoms, which are key for fine-tuning electronic properties, metabolic stability, and binding affinity. The incorporation of fluorine atoms is a common strategy in lead optimization to modulate a compound's lipophilicity and membrane permeability . Compounds based on the azabicycloheptane scaffold are valuable tools in pharmacological research, particularly in the development of receptor modulators . For instance, structurally similar bridged piperidine analogues have been investigated as high-affinity antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) implicated in inflammatory diseases, asthma, and chronic pain . Furthermore, related azabicycloheptane derivatives have been explored as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target for neurological disorders . This makes this compound a versatile and valuable chemical building block for constructing novel bioactive molecules and probing biological mechanisms. Our product is supplied with high purity and is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Packaging is available in various standard and bulk quantities, including palletized containers, fiber drums, and custom packaging for air-sensitive materials .

Properties

Molecular Formula

C12H13F2N

Molecular Weight

209.23 g/mol

IUPAC Name

7,7-difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane

InChI

InChI=1S/C12H13F2N/c13-12(14)10-6-7-15-8-11(10,12)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2

InChI Key

YKJSDHUXOGENKM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2(C1C2(F)F)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the appropriate precursors, such as a phenyl-substituted cyclopropane and a fluorinating agent.

    Cyclization: The cyclopropane undergoes a cyclization reaction to form the bicyclic structure.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of addition products.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various medical conditions.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azabicyclo Core

Fluorinated Derivatives
  • 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane (CAS 1416013-70-1) Key Differences: Replaces the phenyl group with a methyl group. Implications: Reduced steric bulk and aromatic interactions may lower binding affinity to aromatic-rich targets (e.g., monoamine transporters). Similarity score: 0.91 .
  • 7-(Trifluoromethyl)-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1818847-27-6)
    • Key Differences : Substitutes difluoro with a bulkier trifluoromethyl group.
    • Implications : Enhanced electronegativity and lipophilicity could improve membrane permeability but may introduce steric hindrance. Hydrochloride salt improves solubility .
Halogen-Substituted Analogs
  • (1S,6S)-7,7-Dibromo-3-azabicyclo[4.1.0]heptane (CAS 1807939-56-5) Key Differences: Bromine replaces fluorine at the 7-position. Implications: Higher molecular weight (254.95 vs. ~195 for difluoro-phenyl analog) and larger atomic radius may reduce metabolic stability. No pharmacological data reported .
  • 7,7-Dichloro-6-methyl-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1803584-25-9)
    • Key Differences : Chlorine substituents and an additional methyl group.
    • Implications : Chlorine’s moderate electronegativity balances lipophilicity and polarity. Hydrochloride salt enhances bioavailability .

Functionalized Azabicyclo Derivatives with Pharmacological Data

  • 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane
    • Key Differences : Dichlorophenyl and methoxymethyl substituents.
    • Pharmacological Profile :
  • Potency: High in vitro activity at serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters (IC₅₀ < 10 nM).
  • Developability: Excellent oral bioavailability (>80%) and brain penetration in rodent models .

Azabicyclo Compounds with Alternative Ring Systems

  • (1R,4S)-6,6-Difluoro-2-azabicyclo[2.2.1]heptane (CAS 1341036-85-8)
    • Key Differences : Smaller [2.2.1] bicyclo framework and fluorine at 6,6-positions.
    • Implications : Altered ring strain and fluorine positioning may affect conformational flexibility and target engagement .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Key Features Pharmacokinetic Notes
7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane C₁₂H₁₃F₂N ~209.24 Phenyl for aromatic interactions; difluoro for electronegativity Likely moderate BBB penetration
6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-analog C₁₅H₁₆Cl₂N₂O 323.21 Dichlorophenyl enhances binding; methoxymethyl improves solubility >80% bioavailability
7,7-Dibromo analog (CAS 1807939-56-5) C₆H₉Br₂N 254.95 High molecular weight; bromine steric effects No data

Biological Activity

7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound notable for its unique azabicyclo structure and potential biological activities. With the molecular formula C12_{12}H14_{14}F2_2N and a molecular weight of approximately 245.7 g/mol, this compound features two fluorine atoms at the 7-position and a phenyl group at the 1-position, contributing to its distinctive properties and potential medicinal applications.

The presence of fluorine atoms enhances the lipophilicity of the compound, which may improve its ability to cross biological membranes compared to its analogs. This characteristic is crucial for its pharmacological activity, particularly in neurological disorders and other therapeutic areas.

PropertyValue
Chemical FormulaC12_{12}H14_{14}F2_2N
Molecular Weight245.7 g/mol
AppearancePowder
Storage TemperatureRoom temperature

Biological Activity

Research indicates that this compound may exhibit significant biological activities, particularly in the realm of medicinal chemistry. The compound's structure suggests potential interactions with various biological targets, including receptors involved in neurological functions.

Anticancer Activity

In vitro studies have shown that compounds structurally related to this compound demonstrate promising anticancer properties:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung carcinoma), and HepG2 (liver cancer).
Cell LineIC50_{50} Value (μM)Reference Drug IC50_{50} (μM)
MCF-763.2 ± 2.9Doxorubicin: 0.877
A5493.62Doxorubicin: 8.13
HepG284.9 ± 5.9Not specified

These results indicate that the compound exhibits selective cytotoxicity toward cancer cells while showing minimal toxicity to normal cell lines.

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Kinases : Studies have shown that similar compounds can inhibit ERK1/2 kinases, which are crucial for cell cycle progression.
  • Induction of Apoptosis : Activation of caspases involved in programmed cell death has been observed, suggesting that the compound may promote apoptosis in cancer cells.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Fluorinated Compounds : A study demonstrated that fluorinated derivatives exhibit enhanced anticancer activity compared to their non-fluorinated counterparts due to increased lipophilicity and receptor binding affinity.
  • Structure-Activity Relationship (SAR) : Analysis indicated that modifications at specific positions on the bicyclic structure significantly influence biological activity, with fluorine substitutions often enhancing efficacy against various cancer cell lines.

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